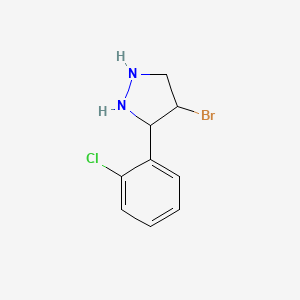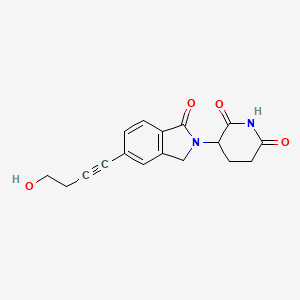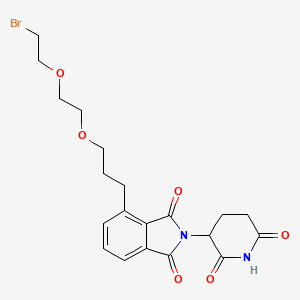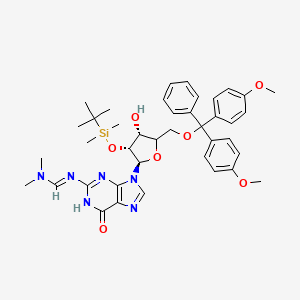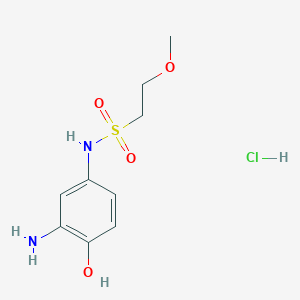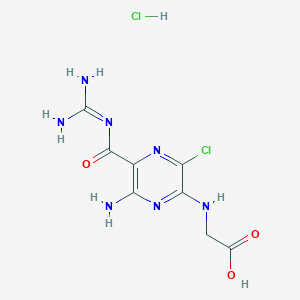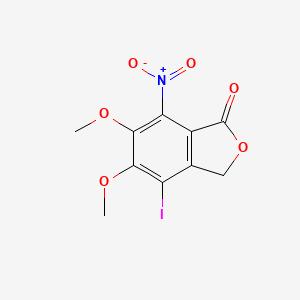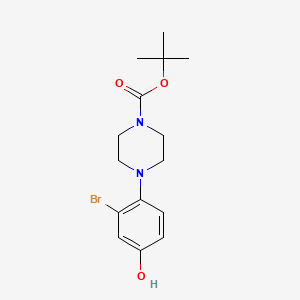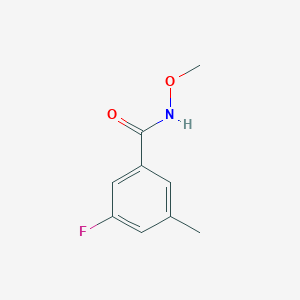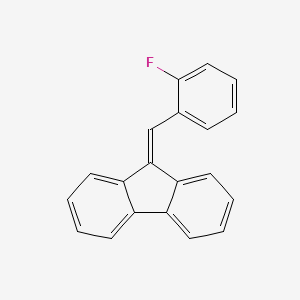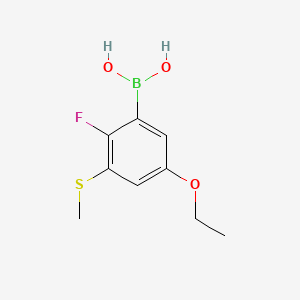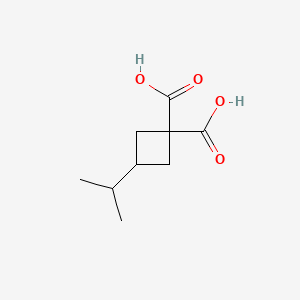
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is a chemical compound characterized by a cyclobutane ring with two carboxylic acid groups and an isopropyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dicarboxylic acid derivative, cyclization can be achieved using reagents like phosphorus pentachloride or thionyl chloride, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact mechanism depends on the context of its use, such as in pharmaceuticals or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Cyclobutanedicarboxylic acid, 3-amino-, 1,1-bis(1-methylethyl) ester
- Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-
Uniqueness
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is unique due to its specific structural features, such as the cyclobutane ring and the isopropyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
3-propan-2-ylcyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-3-9(4-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
DBSGWZHAARCNIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(C1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



